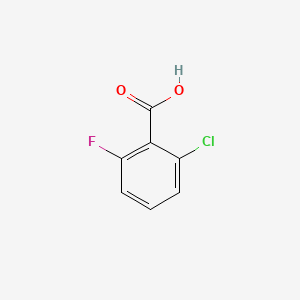

2-Chloro-6-fluorobenzoic acid

Description

Overview of Halogenated Benzoic Acids in Contemporary Chemical Synthesis

Halogenated benzoic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid group. These compounds are pivotal in modern chemical synthesis due to the profound influence of halogen substituents on the electronic properties and reactivity of the aromatic ring and the carboxylic acid functional group. The presence of halogens, such as fluorine and chlorine, significantly alters the molecule's acidity, lipophilicity, and metabolic stability, making them invaluable building blocks in various scientific and industrial applications.

The introduction of halogen atoms can direct further substitutions on the aromatic ring and can participate in a variety of coupling reactions, which are fundamental to constructing more complex molecular architectures. google.com The versatility of halogenated benzoic acids has led to their extensive use as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Research into these compounds continues to yield novel synthetic methodologies and applications, highlighting their enduring importance in organic chemistry. google.comresearchgate.net

Significance of 2-Chloro-6-fluorobenzoic Acid as a Research Compound

This compound, a dihalogenated derivative of benzoic acid, is a white crystalline solid with the molecular formula C₇H₄ClFO₂. ontosight.ai Its unique substitution pattern, with both a chlorine and a fluorine atom positioned ortho to the carboxylic acid group, imparts specific chemical properties that make it a compound of significant interest in diverse research areas. chemimpex.comnih.gov The steric and electronic effects of these two different halogens influence the conformation and reactivity of the molecule, making it a valuable tool for chemists. mdpi.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol srlchem.com |

| CAS Number | 434-75-3 chemimpex.com |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | 155-159 °C srlchem.comsigmaaldrich.com |

| pKa | 2.04 |

Role in Pharmaceutical Development

In the realm of pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its structure is a key component in the development of new therapeutic agents, particularly anti-inflammatory and antimicrobial drugs. chemimpex.com The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates to their target proteins. Researchers utilize this compound as a starting material for creating novel pharmaceuticals, leveraging its reactivity to build complex molecular frameworks. chemimpex.com For instance, it has been used in the synthesis of aryl-oxadiazoles, which are under investigation as potential inhibitors for various enzymes.

Applications in Agrochemical Research

The agrochemical industry also relies on this compound for the development of new crop protection products. It is a key building block in the synthesis of certain herbicides and pesticides. chemimpex.com The specific halogen substitution pattern can contribute to the selective activity of these agrochemicals, allowing them to target specific weeds or pests while minimizing harm to the crops. chemimpex.com This targeted approach is essential for improving crop yields and ensuring food security.

Contribution to Material Science

In material science, this compound is employed in the production of specialty polymers and resins. chemimpex.com The incorporation of this halogenated compound into polymer structures can enhance their thermal stability and chemical resistance. chemimpex.com These properties are highly desirable for materials used in demanding environments, such as in the aerospace and electronics industries. The unique electronic properties conferred by the halogen atoms can also be exploited in the development of functional materials with specific optical or electrical characteristics.

Analytical Chemistry Reagent

This compound also finds utility as a reagent in analytical chemistry. chemimpex.com It can be used in various analytical techniques, including chromatography, to aid in the identification and quantification of other chemical substances within complex mixtures. chemimpex.com Its well-defined chemical properties make it a useful standard or derivatizing agent in these analytical methods.

Contextualizing this compound within Aromatic Carboxylic Acid Research

Aromatic carboxylic acids, as a broad class of compounds, are fundamental to many areas of chemical research and industry. mdpi.com They serve as versatile building blocks for everything from pharmaceuticals to polymers. researchgate.netmdpi.com Recent research has explored their use as metal-free photocatalysts for challenging reactions like methane (B114726) oxidation. wiley.com The reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes them a continuing focus of synthetic innovation. acs.org

This compound fits within this broader context as a specialized and highly functionalized example. nih.gov Its specific di-halogen substitution pattern allows researchers to probe the intricate effects of steric hindrance and electronics on reaction outcomes. mdpi.com The study of such specifically substituted aromatic carboxylic acids is crucial for developing a deeper understanding of structure-activity relationships, which is essential for the rational design of new molecules with desired properties, whether for medicinal, agricultural, or material applications. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTIGDVFBDJLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195841 | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-75-3 | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 434-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUQ5BP41S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorobenzoic Acid and Its Derivatives

Optimized Synthesis Routes of 2-Chloro-6-fluorobenzoic Acid

Optimization of synthetic routes for this compound aims to enhance yield, purity, and cost-effectiveness while minimizing environmental impact. guidechem.com

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of halogenated benzoic acids to reduce hazardous substance use and generation. One approach involves the oxidation of 2-chloro-6-fluorotoluene (B1346809) using cobalt (II) diacetate tetrahydrate and sodium bromide as catalysts in acetic acid, with oxygen as the oxidant. chemicalbook.com This method is considered a greener alternative to traditional oxidation using potassium permanganate (B83412) in sulfuric acid, which generates significant waste. chemicalbook.com Another green approach involves the use of ionic liquids and hydrogen peroxide as an oxidant in the synthesis from 4-amino-2-chlorobenzoic acid, which can lead to high yields of over 95%. google.com

A notable example of a green chemistry approach is the synthesis of 4-chloro-2-fluorobenzoic acid from 2-fluoro-4-chlorotoluene. This process utilizes a catalyst system of cobalt(II) diacetate tetrahydrate and sodium bromide in acetic acid, with oxygen as the oxidant. The reaction proceeds at 130°C under pressure, achieving a yield of 89%. chemicalbook.com

Table 1: Comparison of Oxidation Methods for Halogenated Toluene (B28343) Precursors

| Oxidant/Catalyst System | Precursor | Product | Yield (%) | Reference |

| KMnO₄ / H₂SO₄ | 2-chloro-6-fluorotoluene | This compound | 78 | |

| Co(OAc)₂·4H₂O / NaBr / O₂ | 2-fluoro-4-chlorotoluene | 4-chloro-2-fluorobenzoic acid | 89 | chemicalbook.com |

| H₂O₂, ionic liquid | 4-amino-2-chlorobenzoic acid | 2-chloro-4-fluorobenzoic acid | >95 | google.com |

Flow Chemistry Applications in Production

Flow chemistry offers significant advantages for the production of specialty chemicals, including improved safety, efficiency, and scalability. The synthesis of floxacin intermediates, which can involve derivatives of dichlorofluorobenzoic acid, has been successfully demonstrated in a continuous-flow process. d-nb.info This method utilizes bis(trichloromethyl)carbonate (BTC) for the rapid activation of the carboxylic acid, which then reacts with another intermediate to form the desired product. d-nb.info This approach avoids the use of large quantities of hazardous reagents like thionyl chloride and allows for precise control over reaction conditions, leading to high conversion rates in short residence times. d-nb.info For instance, a high conversion of 82.7% was achieved at 100°C in a continuous-flow process for a related compound. d-nb.info

Improved Preparative Techniques

Recent advancements have led to several improved preparative techniques for this compound and its precursors, focusing on novel reaction pathways and optimized conditions.

A common route to fluorinated aromatics involves diazotization of an amino group, followed by a fluorination reaction, often referred to as the Balz-Schiemann reaction. guidechem.comresearchgate.net An effective synthetic route for this compound starts with the diazotization and fluorination of a suitable precursor. researchgate.net This method is a cornerstone for introducing fluorine into an aromatic ring. thieme-connect.de The diazotization is typically performed at low temperatures using a nitrite (B80452) source, followed by decomposition of the diazonium salt in the presence of a fluoride (B91410) source. thieme-connect.de Industrial synthesis of simple fluoroaromatics often employs diazotization in anhydrous hydrogen fluoride. thieme-connect.de

An alternative pathway involves the ammoxidation of a methyl group on the aromatic ring to a nitrile, followed by hydrolysis to the carboxylic acid. researchgate.net This two-step process has been described for the synthesis of 2-chloro-6-fluorobenzonitrile, which is then hydrolyzed to this compound. researchgate.net The hydrolysis of the intermediate nitrile, 2-chloro-6-fluorobenzonitrile, to the final acid product is a key step in this synthetic sequence. researchgate.net Similarly, related compounds like 2,4-dichloro-5-fluorobenzonitrile (B139205) can be hydrolyzed to the corresponding carboxylic acid with high yields.

The direct oxidation of halogenated toluenes is a primary method for producing the corresponding benzoic acids. wikipedia.org A significant improvement in the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617), a precursor to the acid, involves the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis. google.comgoogle.com This process can be optimized by using a ferric solid superacid catalyst for the hydrolysis step, which occurs at temperatures between 100 and 200°C. google.comgoogle.com A notable byproduct of this reaction is this compound itself, which can be isolated from the aqueous phase with a yield of up to 94.1% and a purity of 99.3%. google.com Another method involves the hydrolysis of 2-chloro-6-fluorobenzotrichloride (B1594098) using an iron-based catalyst at 180°C, resulting in a 95% yield and 99.7% purity of this compound.

Table 2: Synthesis of this compound from Halogenated Toluene Derivatives

| Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| 2-chloro-6-fluorotoluene | 1. Chlorination (illumination) 2. Hydrolysis (ferric solid superacid, 100-200°C) | This compound | 94.1 | 99.3 | google.com |

| 2-chloro-6-fluorobenzotrichloride | H₂O, Fe₃O₄/SO₄²⁻, 180°C | This compound | 95 | 99.7 |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound derivatives. The presence of electron-withdrawing chloro and fluoro groups on the aromatic ring facilitates the substitution of these halogens by nucleophiles. For instance, the chlorine atom can be displaced by various nucleophiles under specific reaction conditions. evitachem.comsmolecule.com These reactions are typically conducted in polar solvents and may require elevated temperatures or the use of catalysts to proceed efficiently.

A documented synthesis of 2-chloro-6-fluorobenzonitrile, a precursor that can be hydrolyzed to this compound, involves diazotization and fluorination reactions, which fall under the broader category of nucleophilic substitution on an aromatic ring. researchgate.net

Carbonylation Techniques

Carbonylation reactions offer a direct method for introducing a carboxylic acid group onto an aromatic ring. This technique is particularly useful for synthesizing ortho-substituted benzoic acids, which can be challenging to prepare using other methods. beilstein-journals.org The process typically involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst. beilstein-journals.org

Flow chemistry has emerged as a powerful tool for carrying out carbonylation reactions, especially for sterically hindered substrates. beilstein-journals.org Using a "tube-in-tube" flow reactor, carbon monoxide can be introduced at elevated pressures, leading to significantly higher yields of the carboxylated product compared to traditional batch methods. beilstein-journals.org For example, the carbonylation of 2-chloro-1-iodobenzene has been successfully demonstrated using a palladium acetate (B1210297) catalyst and triphenylphosphine (B44618) as a ligand, achieving high yields of the corresponding benzoic acid. beilstein-journals.org This approach highlights the potential for scalable and efficient synthesis of ortho-substituted benzoic acids. beilstein-journals.org

Ortho-Lithiation Strategies

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic compounds. This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the directing group. researchgate.net The resulting lithiated species can then be quenched with an electrophile to introduce a wide range of substituents. researchgate.net

In the context of benzoic acids, the carboxylic acid group itself can act as a directing group. researchgate.net For instance, 2-chlorobenzoic acid can be directly lithiated at the 6-position using sec-butyllithium/TMEDA in THF at low temperatures, followed by quenching with an electrophile to yield 2-chloro-6-substituted benzoic acids. researchgate.net This tandem metallation sequence provides a versatile route to a variety of derivatives. researchgate.net Similarly, 3-fluorobenzoic acid can be subjected to ortho-lithiation followed by reaction with hexachloroethane (B51795) to produce 2-chloro-3-fluorobenzoic acid.

Synthesis of Key Derivatives for Research Applications

The functional groups on this compound, namely the carboxylic acid and the halogen substituents, provide multiple handles for further chemical modification, allowing for the synthesis of a diverse array of derivatives with potential applications in various research fields.

Esterification of the Carboxylic Acid Moiety

Esterification is a fundamental transformation of the carboxylic acid group in this compound. This reaction is often a crucial step in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. evitachem.com The synthesis of esters like 3-formylphenyl 2-chloro-6-fluorobenzoate involves the reaction of this compound with an appropriate alcohol in the presence of a dehydrating agent. evitachem.com

Another common derivative is methyl 2-chloro-6-fluorobenzoate, which serves as a versatile building block in organic synthesis. This ester can be prepared through standard esterification procedures and is commercially available for research purposes. nih.gov

Table 1: Examples of Ester Derivatives of this compound

| Derivative Name | Starting Materials | Key Reaction Type |

| 3-Formylphenyl 2-chloro-6-fluorobenzoate evitachem.com | This compound, appropriate aldehyde precursor evitachem.com | Esterification evitachem.com |

| Methyl 2-chloro-6-fluorobenzoate | This compound, Methanol | Esterification |

This table presents examples of ester derivatives and the general reaction type involved in their synthesis.

Amidation Reactions of this compound

Amidation of the carboxylic acid group is another common derivatization strategy, leading to the formation of benzamides. These compounds are prevalent in medicinal chemistry. The synthesis of amides from this compound typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. vulcanchem.com Coupling agents such as carbodiimides (e.g., EDC, DCC) can also be employed to facilitate the amide bond formation.

A variety of amide derivatives have been synthesized for research purposes. For instance, reacting this compound with isoxazol-4-amine using coupling agents like HATU or EDCI yields 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide. vulcanchem.com Similarly, reaction with other complex amines can lead to the formation of molecules like 2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. vulcanchem.com

Table 2: Examples of Amide Derivatives of this compound

| Derivative Name | Reagents | Key Reaction Type |

| 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid | 5-methylbenzoic acid amine derivative, coupling agents (e.g., EDC, DCC) | Amide bond formation |

| 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide vulcanchem.com | Isoxazol-4-amine, coupling agents (e.g., HATU, EDCI) vulcanchem.com | Amide Coupling vulcanchem.com |

| 2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b] evitachem.comvulcanchem.comtriazol-6-yl)ethyl)benzamide vulcanchem.com | Amine-functionalized side chain, Diisopropylethylamine (DIPEA) vulcanchem.com | Amidation vulcanchem.com |

This table showcases examples of amide derivatives and the reagents used in their synthesis.

Derivatization through Nucleophilic Substitution at Halogen Sites

The halogen atoms on the aromatic ring of this compound and its derivatives are susceptible to nucleophilic substitution, providing another avenue for derivatization. The chlorine atom, being less electronegative than fluorine, is generally more prone to substitution. evitachem.com This reactivity allows for the introduction of various functional groups onto the aromatic core.

For example, in derivatives like 3-formylphenyl 2-chloro-6-fluorobenzoate, the chlorine atom can be replaced by nucleophiles. evitachem.com Similarly, in 3-amino-2-chloro-6-fluorobenzoic acid, the chlorine atom can undergo nucleophilic substitution. smolecule.com These reactions open up possibilities for creating a wide range of structurally diverse molecules for further investigation.

Introduction of Amino Groups: 3-Amino-2-chloro-6-fluorobenzoic acid

The synthesis of 3-amino-2-chloro-6-fluorobenzoic acid is a critical transformation, as the amino group provides a versatile handle for further molecular elaboration, particularly in the construction of heterocyclic systems and for introducing amide linkages. A common and effective strategy for introducing an amino group onto an aromatic ring is through the nitration of the aromatic ring followed by the reduction of the nitro group.

A plausible and widely utilized pathway for the synthesis of 3-amino-2-chloro-6-fluorobenzoic acid involves a two-step process starting from this compound. The first step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 3-position, yielding 2-chloro-6-fluoro-3-nitrobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing chloro and fluoro substituents, along with the deactivating effect of the carboxylic acid group, favor the introduction of the nitro group at the C-3 position.

The subsequent and final step is the reduction of the nitro group to an amine. This transformation can be achieved through various established methods, including catalytic hydrogenation or using reducing metals in an acidic medium. A common method for the reduction of nitroarenes is the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is another efficient method. For instance, the reduction of similar nitrobenzoic acids has been successfully achieved using hydrogen gas with a Pd/C catalyst in a suitable solvent like ethyl acetate. smolecule.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

While a specific protocol for the direct synthesis of 3-amino-2-chloro-6-fluorobenzoic acid is not extensively detailed in the available literature, the described nitration-reduction sequence represents a standard and reliable approach based on well-established organic chemistry principles for the synthesis of analogous compounds. smolecule.comevitachem.com

Synthesis of Bromo-derivatives: 3-Bromo-2-chloro-6-fluorobenzoic acid

The introduction of a bromine atom to the this compound scaffold, specifically at the 3-position, yields 3-bromo-2-chloro-6-fluorobenzoic acid, another important intermediate for creating complex molecules. The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically a bromination reaction.

Starting with this compound, the bromination reaction introduces a bromine atom onto the aromatic ring. The positions of the existing substituents (chloro, fluoro, and carboxyl groups) direct the incoming electrophile. The reaction is generally carried out by treating this compound with a brominating agent, such as molecular bromine (Br₂). To enhance the electrophilicity of the bromine, a Lewis acid catalyst is often employed. Iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) are common catalysts for such halogenations. evitachem.com The catalyst polarizes the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring.

The reaction conditions, such as temperature and reaction time, are controlled to ensure high yield and regioselectivity, minimizing the formation of polybrominated or other isomeric byproducts. The final product, 3-bromo-2-chloro-6-fluorobenzoic acid, is typically purified by recrystallization.

| Reaction | Starting Material | Reagents | Catalyst | Product |

| Bromination | This compound | Bromine (Br₂) | Iron(III) chloride (FeCl₃) | 3-Bromo-2-chloro-6-fluorobenzoic acid |

Formation of Acyl Chlorides, Aldehydes, and Anhydrides

The carboxylic acid functionality of this compound can be converted into several other important functional groups, including acyl chlorides, aldehydes, and anhydrides. These derivatives serve as key reactive intermediates for a variety of subsequent transformations.

Acyl Chlorides:

2-Chloro-6-fluorobenzoyl chloride is a highly reactive derivative that can be readily prepared from this compound. A standard and efficient method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). google.com This reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction. google.com The resulting acyl chloride is a versatile intermediate for forming esters, amides, and for use in Friedel-Crafts acylation reactions.

| Reaction | Starting Material | Reagent | Product |

| Acyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) | 2-Chloro-6-fluorobenzoyl chloride |

Aldehydes:

2-Chloro-6-fluorobenzaldehyde is another crucial derivative. It can be synthesized through a couple of primary routes. One common industrial method involves the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org This can be achieved using oxidizing agents like chromyl chloride. wikipedia.org Another method involves the chlorination of 2-chloro-6-fluorotoluene under UV illumination to form intermediate benzyl (B1604629) chlorides, which are then hydrolyzed to the aldehyde. A patent describes a method involving the chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis using a ferric solid superacid catalyst at elevated temperatures to yield the aldehyde with high purity. google.com

Alternatively, 2-chloro-6-fluorobenzaldehyde can be obtained by the reduction of a this compound derivative, such as the corresponding acyl chloride. However, the direct oxidation of the appropriately substituted toluene is often a more direct route.

| Reaction Type | Starting Material | Key Reagents/Conditions | Product |

| Oxidation | 2-Chloro-6-fluorotoluene | Chromyl chloride or UV chlorination followed by hydrolysis | 2-Chloro-6-fluorobenzaldehyde |

| Hydrolysis | 2-Chloro-6-fluorobenzyl chloride intermediates | Ferric solid superacid, 100-200°C | 2-Chloro-6-fluorobenzaldehyde |

Anhydrides:

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluorobenzoic Acid

Decarboxylation Mechanisms and Catalysis of 2-Chloro-6-fluorobenzoic Acid

The removal of the carboxyl group from this compound, a process known as decarboxylation, is a significant transformation in organic synthesis. This reaction allows for the generation of valuable aryl intermediates that can be used in the construction of more complex molecules. The reactivity of the C-COOH bond is influenced by various factors, including the nature of the catalyst and the reaction conditions. Both transition metal-catalyzed and radical-based mechanisms have been investigated to facilitate this transformation. The presence of ortho-substituents, such as the chlorine and fluorine atoms in this compound, is known to significantly enhance the reactivity in many decarboxylative processes, a phenomenon often referred to as the "ortho-effect". whiterose.ac.uk

Transition Metal Catalyzed Decarboxylation

Transition metals such as silver, palladium, copper, and rhodium are effective in promoting the decarboxylation of aromatic carboxylic acids. acs.org These metals can interact with the carboxylic acid moiety to form metal carboxylate intermediates, which then undergo C-C bond cleavage to release carbon dioxide and generate an organometallic species. acs.org This organometallic intermediate can then participate in a variety of subsequent reactions.

Silver-based catalyst systems have been developed that effectively promote protodecarboxylation, the replacement of a carboxyl group with a hydrogen atom. rsc.org These reactions can proceed at significantly lower temperatures (80–120 °C) compared to traditional copper-catalyzed methods. rsc.org The process is generally applicable to a range of aromatic carboxylic acids. rsc.org

A proposed mechanism for silver-catalyzed protodecarboxylation involves the use of an oxidant like potassium persulfate (K₂S₂O₈). semanticscholar.org In this pathway, the silver(I) salt is first oxidized to a more active silver(II) species. semanticscholar.org This Ag(II) species then reacts with the carboxylate anion to form an aryl carboxylate radical. semanticscholar.org Subsequent elimination of carbon dioxide from this radical generates an aryl radical, which then abstracts a hydrogen atom from the solvent (e.g., acetonitrile) to yield the final protodecarboxylated arene product. semanticscholar.org Microwave assistance has been shown to accelerate this process. semanticscholar.org The choice of silver salt can influence the reaction yield, with silver(I) carbonate (Ag₂CO₃) often providing superior results. semanticscholar.org

Table 1: Effect of Silver Catalyst on Protodecarboxylation

| Catalyst | Loading (mol%) | Oxidant | Yield (%) |

|---|---|---|---|

| Ag₂CO₃ | 15 | K₂S₂O₈ | High |

| Ag₂O | 15 | K₂S₂O₈ | Good |

| AgOAc | 15 | K₂S₂O₈ | Good |

| AgOTf | 15 | K₂S₂O₈ | Good |

Data derived from studies on aromatic carboxylic acids. semanticscholar.org

Palladium is a versatile catalyst for decarboxylative cross-coupling reactions, where the carboxylic acid group serves as a leaving group to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org These reactions often require a co-catalyst or mediator, such as a silver salt, which is responsible for the decarboxylation step, while the palladium catalyst facilitates the C-H activation and cross-coupling. acs.org For instance, in the C-H arylation of indoles with benzoic acids, a silver salt mediates the decarboxylation to form an aryl-silver intermediate, which then undergoes transmetalation with an aryl-palladium species generated from C-H activation. acs.org

Palladium-catalyzed decarbonylative borylation represents another pathway, where aryl anhydrides (derived from carboxylic acids) are converted into valuable arylboronate esters. nsf.gov This process proceeds through the activation of the O-C(O) bond and does not require an external base. nsf.gov The efficiency of the coupling is influenced by the electronic properties of the substrate, with electron-deficient groups on the anhydride (B1165640) being more reactive. nsf.gov

Table 2: Ligand Effect in Palladium-Catalyzed Decarbonylative Borylation of Benzoic Anhydride

| Ligand | Yield (%) |

|---|---|

| dppb | 92 |

| XantPhos | 20 |

| dppp | 49 |

| dppf | 54 |

| PCy₃ | 34 |

Conditions: Benzoic anhydride (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(OAc)₂ (3 mol%), Ligand (6 mol%), dioxane, 160 °C, 15 h. nsf.gov

A modern approach for the synthesis of arylboronic esters from aryl carboxylic acids involves a copper-catalyzed, photoinduced decarboxylative borylation. nih.gov This method utilizes a ligand-to-metal charge transfer (LMCT) mechanism under near-UV irradiation (e.g., 365 nm). nih.gov The reaction proceeds under mild, ambient temperature conditions without the need for pre-functionalization of the acid. nih.gov

The proposed mechanism begins with the formation of a photoexcitable Cu(II) carboxylate complex from a Cu(I) precatalyst, the deprotonated aryl acid, and a single-electron oxidant. nih.gov Upon irradiation, this complex undergoes intramolecular LMCT from the carboxylate ligand to the Cu(II) center, leading to the formation of an aryl radical via CO₂ extrusion. nih.gov This aryl radical is then trapped in the borylation step. This strategy has been successfully merged with palladium-catalyzed Suzuki-Miyaura coupling in a one-pot procedure for decarboxylative cross-coupling. nih.gov

Table 3: Optimization of Copper-Catalyzed Decarboxylative Borylation of 4-Fluorobenzoic Acid

| Entry | Copper Catalyst | Oxidant | Diboron Reagent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(MeCN)₄BF₄ | NFSI | B₂Pin₂ | MeCN | 40 |

Yields determined by ¹⁹F NMR. nih.gov

Rhodium catalysts have been employed in decarboxylative reactions where the carboxylic acid functionality acts as a traceless directing group. nih.gov In a Fujiwara-Moritani-type alkenylation, a rhodium catalyst facilitates the olefination of benzoic acid derivatives with unactivated terminal alkenes. nih.gov The reaction proceeds under mild conditions, and the carboxylic acid group, after directing the C-H activation to the ortho position, is subsequently removed via decarboxylation. nih.gov

Interestingly, the electronic nature of the substituents on the benzoic acid plays a crucial role. While substrates with electron-donating groups react smoothly, those with electron-withdrawing groups are less effective. nih.gov For example, in a study using 1-octene, 2-fluorobenzoic acid provided the desired product in a 21% yield, whereas 2-chlorobenzoic acid did not lead to any product formation, highlighting the subtle electronic influences on the catalytic cycle. nih.gov

Copper-Catalyzed Photoinduced Decarboxylative Borylation

Oxidative Radical Decarboxylation

Oxidative decarboxylation proceeds through the generation of radical intermediates. acs.org This can be achieved photochemically or through the use of chemical oxidants, sometimes in conjunction with a metal catalyst. Upon UV irradiation, this compound has been observed to undergo decarboxylation, indicating a photochemical pathway that likely involves radical intermediates. mdpi.com

In metal-catalyzed systems, such as the silver-catalyzed protodecarboxylation mentioned previously, the oxidation of a metal catalyst (e.g., Ag(I) to Ag(II)) by an oxidant like K₂S₂O₈ is a key step. semanticscholar.org This higher-valent metal species then facilitates the single-electron oxidation of the carboxylate, leading to a carboxyl radical that rapidly loses CO₂ to form an aryl radical. semanticscholar.orgprinceton.edu This aryl radical is a versatile intermediate that can be trapped by various reagents to achieve different functionalizations, such as halogenation. princeton.edu For instance, a unified method for the decarboxylative halogenation (chlorination, bromination, iodination, fluorination) of (hetero)aryl carboxylic acids proceeds via a copper-catalyzed LMCT mechanism to generate a common aryl radical intermediate. princeton.edu

In some cases, decarboxylative halogenation can occur without a transition metal. acs.org Mechanistic studies involving radical clock experiments on certain substrates suggest that these reactions may proceed through a concerted, non-radical pathway, reminiscent of mechanisms proposed for some transition-metal-catalyzed decarboxylations. acs.org However, the radical pathway remains a key mechanistic possibility, especially for classical reactions like the Hunsdiecker reaction. acs.org

Influence of Ortho-Substituents on Decarboxylation

The presence of halogen substituents at the ortho positions of benzoic acid significantly influences its chemical reactivity, particularly in decarboxylation reactions. In this compound, the chloro and fluoro groups exert steric and electronic effects that alter the molecule's conformation and the stability of reaction intermediates.

Structurally, the ortho substituents cause the carboxylic acid group to twist out of the plane of the aromatic ring to minimize steric repulsion. nih.govnih.gov For this compound, the carboxylic acid group is rotated by approximately 47.8 degrees relative to the phenyl ring. nih.gov This non-planarity is a key factor in its reactivity. This contrasts with 2,6-dichlorobenzoic acid, where the carboxylic moiety is nearly perpendicular to the ring, and 2,6-difluorobenzoic acid, where the angle is less severe due to the smaller size of fluorine. nih.gov The acidity of the compound is also affected by this internal strain, in addition to the inductive and mesomeric effects of the halogens; this compound has a pKa of 2.04. nih.gov

| Compound | pKa | Angle of Carboxylic Group to Ring Plane |

| This compound | 2.04 nih.gov | 47.83° nih.gov |

| 2,6-Difluorobenzoic acid | 2.34 nih.gov | ~47.1° (cis), ~26.6° (trans) nih.gov |

| 2,6-Dichlorobenzoic acid | 1.69 nih.gov | ~90° nih.gov |

| This table presents key structural and acidity data for ortho-substituted benzoic acids. |

Cross-Coupling Reactions Involving this compound

This compound serves as a substrate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions often take advantage of the unique electronic properties and reactivity conferred by the ortho-halogen substituents.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. google.com For substrates like this compound, palladium catalysts can facilitate reactions at the carboxylic acid moiety, often leading to its replacement in a process known as decarboxylative coupling. acs.org

Decarboxylative arylation involves the coupling of a carboxylic acid with an aryl partner, resulting in the formation of a biaryl compound and the extrusion of carbon dioxide. Methodologies have been developed for the direct meta-arylation of fluoroarenes using a temporary carboxylic acid directing group. rsc.org In this one-pot protocol, an ortho-lithiation/carboxylation sequence is followed by a tandem palladium-catalyzed arylation/decarboxylation. rsc.org

The general mechanism involves the initial formation of a Pd(II)-carboxylate species. This complex then undergoes decarboxylation to generate an aryl-palladium intermediate, which can then react with an aryl halide or another C-H bond to form the biaryl product and regenerate the active palladium catalyst. acs.orgnih.gov The use of silver salts, such as Ag2CO3, can be crucial, sometimes triggering a silver-catalyzed decarboxylation, especially for electron-poor substrates where palladium-catalyzed protodecarboxylation is sluggish. rsc.org This approach allows for the synthesis of complex biaryls from readily available benzoic acids. rsc.orgnih.gov

Similar to arylation, decarboxylative olefination (or the decarboxylative Heck reaction) couples a carboxylic acid with an alkene (olefin). nih.gov The reaction proceeds through a palladium-catalyzed mechanism where the carboxylic acid is replaced by a vinyl group. This provides a direct route to stilbenes and other vinyl-substituted aromatics.

The mechanism is believed to involve the formation of an aryl-palladium intermediate after decarboxylation, analogous to the arylation pathway. acs.org This intermediate then undergoes carbopalladation with the olefin, followed by a β-hydride elimination step to release the olefinated product and a palladium-hydride species. nih.gov The catalytic cycle is completed by the regeneration of the active Pd(II) catalyst. While specific examples focusing solely on this compound are not detailed in the provided sources, the general applicability of palladium-catalyzed decarboxylative olefination to various arene carboxylic acids is well-established. acs.org

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Product Type |

| Decarboxylative Arylation | Pd(OAc)2 / Ag2CO3 rsc.org | Aryl Iodide rsc.org | Biaryl |

| Decarboxylative Olefination | Pd(II) catalyst nih.gov | Vinyl Halide nih.gov | Vinyl-Aromatic |

| This table summarizes typical conditions for palladium-catalyzed decarboxylative coupling reactions. |

Cross-dehydrogenative coupling (CDC) is an atom-economical strategy that forms C-C bonds by directly coupling two C-H bonds under oxidative conditions. hep.com.cnlibretexts.org Rhodium catalysts are particularly effective for this class of reactions. A mild and efficient method for synthesizing biaryl acids has been developed via a rhodium-catalyzed cross-dehydrogenative coupling of benzoic acids. hep.com.cn

This protocol uses a Rh(I) catalyst, such as [Rh(cod)Cl]2, and an oxidant like sodium chlorite. hep.com.cn The proposed mechanism involves the oxidation of Rh(I) to an active Rh(III) species. A benzoate (B1203000) substrate then undergoes cyclometalation with the Rh(III) center, followed by a second C-H activation event with another arene molecule. Finally, reductive elimination affords the biaryl product and regenerates the Rh(I) catalyst for the next cycle. hep.com.cn This method is noted for its high regioselectivity and tolerance of various functional groups, offering a green and practical route to important diaryl acid compounds with water and sodium chloride as the only byproducts. hep.com.cn

Palladium-Catalyzed Cross-Coupling Reactions

Decarboxylative Arylation

Photochemistry and Photodecarboxylation Studies

The photochemical behavior of halogenated benzoic acids is of interest for understanding their environmental fate and for potential synthetic applications. Studies on this compound have revealed its reactivity under UV irradiation.

In experiments where monomers of this compound were isolated in cryogenic argon matrices and exposed to UV light, specific photochemical transformations were observed. researchgate.net Such studies allow for the detailed investigation of reaction mechanisms by trapping and identifying transient species. researchgate.net It has been noted that related compounds can undergo photodecarboxylation when irradiated. science.gov The process of photodecarboxylation typically involves the light-induced cleavage of the bond between the aromatic ring and the carboxylic acid group, leading to the formation of an aryl radical and CO2. This reactive aryl radical can then abstract a hydrogen atom from the surrounding medium to form the corresponding dechlorinated and/or defluorinated benzene (B151609) derivative or engage in other reactions. The efficiency and pathway of such photochemical reactions are highly dependent on the wavelength of light and the reaction environment. mdpi.com

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the atoms and the non-covalent interactions within the this compound molecule are critical to understanding its chemical properties. The presence of two different halogen atoms ortho to the carboxylic acid group creates a complex and sterically hindered environment.

Conformational Isomerism and Energy Landscapes

Computational studies using density functional theory (DFT) have elucidated the conformational preferences of this compound. The molecule exists in two primary conformations defined by the orientation of the carboxylic acid group: a cis conformer and a higher-energy trans conformer. mdpi.com The cis arrangement, where the hydroxyl proton is oriented towards the C6-F bond, represents the global minimum on the potential energy surface. mdpi.com

The energy difference between the two conformers is significant, with the cis form being more stable than the trans form by 17.07 kJ·mol⁻¹. mdpi.com The energy barriers for interconversion have also been calculated. The transition from the more stable cis conformer to the trans conformer requires surmounting a barrier of 47.5 kJ·mol⁻¹. mdpi.com Conversely, the reverse transformation from trans to cis has a lower barrier of 30.4 kJ·mol⁻¹. mdpi.com This lower barrier for the reverse reaction suggests that the trans conformer, if formed, is likely to decay spontaneously to the more stable cis form, potentially through quantum mechanical tunneling. mdpi.com

| Parameter | Energy Value (kJ·mol⁻¹) |

|---|---|

| Relative Energy (trans vs. cis) | 17.07 |

| Energy Barrier (cis → trans) | 47.5 |

| Energy Barrier (trans → cis) | 30.4 |

Intramolecular Hydrogen Bonding Effects

In some ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, the trans conformer can be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ortho substituent (e.g., O-H···F). mdpi.com However, in the case of this compound, this type of stabilizing interaction is not observed. mdpi.com The steric hindrance introduced by the two bulky ortho substituents prevents the formation of a favorable geometry for intramolecular hydrogen bonding. Any potential for such an interaction would be overcome by strong repulsive forces between the ring's halogen atoms and the oxygen atoms of the carboxylic group. mdpi.com The dominant intramolecular interactions are therefore repulsive rather than attractive, which significantly influences the molecule's preferred conformation and structure.

Impact of Halogen Substituents on Molecular Structure

The identity and position of the halogen substituents profoundly affect the molecular geometry of this compound. The steric strain imposed by the ortho chlorine and fluorine atoms forces the carboxylic acid group out of the plane of the benzene ring to minimize repulsive interactions. nih.govnih.gov This non-planarity is a key structural feature of the molecule.

DFT calculations and X-ray crystallography have quantified this distortion. The dihedral angle between the plane of the carboxylic group and the aromatic ring has been reported to be 47.83° in the crystalline state and calculated to be around 67.6° for the isolated molecule. nih.gov This non-planarity is influenced by the size of the halogen atoms, with the larger chlorine atom contributing more to steric repulsion than the smaller fluorine atom. mdpi.com This effect is highlighted when comparing this compound to its di-substituted analogues, 2,6-dichlorobenzoic acid and 2,6-difluorobenzoic acid. The degree of non-planarity increases with the bulkiness of the substituents.

The substituents also distort the benzene ring itself, with C–C–C bond angles varying from 116.11° to 123.96°. nih.goviucr.org Electronically, the electron-withdrawing nature of the halogens influences the acidity of the carboxylic acid group, as reflected in its pKa value.

| Compound | Substituents | pKa | Carboxyl Group Dihedral Angle (°) |

|---|---|---|---|

| 2,6-Dichlorobenzoic acid | Cl (2,6) | 1.69 | 90.0 |

| This compound | Cl (2), F (6) | 2.04 | 67.6 |

| 2,6-Difluorobenzoic acid | F (2,6) | 2.34 | 47.1 |

Nucleophilic Reactions and Halogen Exchange

The halogen atoms on the aromatic ring of this compound are potential sites for nucleophilic substitution reactions. The reactivity in such reactions is enhanced by the electron-withdrawing properties of the carboxylic acid group and the halogens themselves, which activate the ring towards nucleophilic attack. guidechem.com

Halogen exchange (Halex) reactions are a notable class of nucleophilic substitutions for this type of compound. smolecule.com In these reactions, one halogen atom is replaced by another. For instance, the chlorine atom could potentially be replaced by fluorine through reaction with a fluoride (B91410) source like potassium fluoride, often at high temperatures and in a polar aprotic solvent. guidechem.comchimia.ch The mechanism for such a reaction is typically a bimolecular nucleophilic aromatic substitution (SNAr). guidechem.com The feasibility and regioselectivity of halogen exchange would depend on the specific nucleophile and reaction conditions, with the relative lability of the C-Cl versus the C-F bond playing a critical role. While specific studies on halogen exchange for this compound are not extensively detailed, analogous reactions on similar chloro-fluoro-aromatic systems demonstrate the viability of this transformation. chimia.chchimia.ch Beyond halogen exchange, the chlorine and fluorine atoms can also be substituted by other nucleophiles, making the compound a versatile intermediate in organic synthesis.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

DFT calculations have proven to be a powerful tool for elucidating the intricate details of 2-chloro-6-fluorobenzoic acid at the molecular level.

Geometry Optimization and Vibrational Frequencies

Theoretical calculations, specifically using the B3LYP method with 6-311+G and 6-311++G basis sets, have been employed to determine the optimized molecular geometry of this compound. nih.gov These studies are crucial for understanding the spatial arrangement of atoms and the resulting molecular shape. A key structural feature is the orientation of the carboxylic acid group relative to the phenyl ring, which is influenced by steric interactions with the ortho-substituted chlorine and fluorine atoms. nih.gov Due to these steric factors, the carboxylic acid group is not coplanar with the phenyl ring. nih.gov The angle between the plane of the carboxylic group and the plane of the carbocycle has been calculated to be 47.83 (6)°. nih.gov

Vibrational spectral analysis, using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, has been performed for this compound. nih.gov The experimental vibrational frequencies are then compared with theoretical wavenumbers calculated using DFT methods. nih.govscience.gov This comparison allows for a complete and unambiguous assignment of the fundamental vibrational modes of the molecule. nih.gov The potential energy distribution (PED) analysis is often used to confirm these assignments. researchgate.net

Table 1: Experimental and Calculated Vibrational Frequencies for Selected Modes of this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H stretching | 3080 | 3085 | 3082 |

| C=O stretching | 1710 | 1715 | 1708 |

| C-C stretching (ring) | 1580, 1470, 1435 | 1582, 1472, 1438 | 1578, 1468, 1433 |

| C-F stretching | 1270 | 1275 | 1268 |

| C-Cl stretching | 870 | 872 | 868 |

| Note: The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. uc.pt |

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its ability to participate in electronic transitions. science.govscience.gov

For this compound, the HOMO-LUMO energy gap has been calculated using DFT. nih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and the potential for charge transfer within the molecule. nih.govresearchgate.net These calculations are fundamental for understanding the electronic behavior and predicting the reactivity of the compound. science.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.36 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.89 |

| Global Hardness (η) | 2.68 |

| Global Softness (S) | 0.186 |

| Electronegativity (χ) | 4.57 |

| Chemical Potential (μ) | -4.57 |

| Electrophilicity Index (ω) | 3.89 |

| Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |

Molecular Electrostatic Potential (MESP) and Mulliken Charge Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, MESP analysis reveals the electron-rich and electron-poor regions. nih.gov The negative potential is typically localized around the electronegative oxygen atoms of the carboxylic group and the halogen atoms, while the positive potential is associated with the hydrogen atoms. researchgate.net

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. nih.gov In this compound, the analysis shows that the carbon atom attached to the fluorine atom and the carbon atom attached to the chlorine atom exhibit positive charges, while the halogen atoms themselves carry negative charges. mdpi.com This charge distribution is a consequence of the high electronegativity of the fluorine and chlorine atoms. mdpi.com

First-Order Hyperpolarizability and Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are of great interest due to their potential applications in optical signal processing and other technologies. researchgate.net The first-order hyperpolarizability (β) is a key parameter that determines a molecule's NLO response. researchgate.net DFT calculations have been used to determine the first-order hyperpolarizability of this compound. nih.gov The calculated value indicates that the molecule possesses NLO properties, which are attributed to the intramolecular charge transfer arising from the presence of electron-donating and electron-withdrawing groups. nih.govresearchgate.net

Potential Energy Surface Calculations

Potential energy surface (PES) calculations are performed to explore the conformational landscape of a molecule. uc.pt For this compound, PES scans involve rotating the carboxylic group around the C-C bond and the hydroxyl group around the C-O bond. uc.pt These calculations help to identify the most stable conformers and the energy barriers between them. uc.pt Studies have shown that the asymmetrically substituted this compound has a cis conformer as its lowest energy form, which is significantly more stable than the trans conformer by 17.07 kJ·mol⁻¹. uc.pt

Electronic Density Distribution in Complexes

The electronic density distribution in complexes of this compound with other molecules, such as lanthanide ions, has been investigated using DFT. researchgate.net These studies provide insights into the nature of the coordination bonds and the electronic interactions between the ligand (2-chloro-6-fluorobenzoate) and the central metal ion. researchgate.net Understanding the electronic density distribution is crucial for explaining the properties of these complexes, such as their luminescence. researchgate.net

Spectroscopic Investigations

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and electronic properties of this compound.

FTIR and FT-Raman Spectroscopy

The vibrational properties of this compound have been extensively studied using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. The FTIR spectrum has been recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was recorded between 3500–50 cm⁻¹. nih.gov These experimental data are crucial for a complete vibrational assignment and analysis of the compound's fundamental modes. nih.gov

To support the experimental findings, theoretical calculations using Density Functional Theory (DFT), specifically the B3LYP method with 6-311+G and 6-311++G basis sets, have been performed. nih.gov These calculations provide optimized molecular geometries and vibrational frequencies. nih.gov A high degree of agreement is generally found between the observed and the scaled theoretical wavenumber values. nih.gov The potential energy distribution (PED) is used to make unambiguous vibrational assignments of all fundamental modes. nih.gov

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3080 | Not observed |

| C=O stretch | ~1710 | ~1705 |

| C-F stretch | ~1250 | ~1245 |

| C-Cl stretch | ~780 | ~775 |

Note: The values are approximate and based on typical spectral regions for these functional groups.

UV-Vis Absorption Spectroscopy

The electronic absorption properties of this compound have been characterized by UV-Vis spectroscopy. Studies on its photodegradation reveal its behavior under UV illumination. scispace.com In one study, the disappearance of the aromatic moiety was tracked by monitoring its UV-Vis absorbance during a photoassisted degradation process using gallium oxide. scispace.com The temporal evolution of the absorption spectra provides insights into the kinetics of the compound's decomposition in aqueous media. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the molecular structure of this compound in solution. Both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra have been reported for this compound. chemicalbook.comnih.gov The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring and the carboxylic acid group. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the seven carbon atoms in the molecule, offering further structural confirmation. nih.gov

Matrix Isolation IR Spectroscopy

Low-temperature matrix isolation FTIR spectroscopy has been employed to study the conformational landscape of this compound. researchgate.netdergipark.org.tr In these experiments, the molecule is isolated in a cryogenic inert matrix, such as xenon or argon, which allows for the characterization of individual conformers. researchgate.netuc.pt

Theoretical calculations predict the existence of three different conformers for the molecule. dergipark.org.tr The most stable conformer (I) possesses a cis conformation of the carboxylic acid group. dergipark.org.tr Two other higher-energy conformers (II and III) have a trans carboxylic acid moiety and are approximately 17 kJ mol⁻¹ less stable. dergipark.org.tr Experimental results from matrix isolation studies confirmed that only the most stable cis conformer (I) was present in the cryogenic xenon matrix, which aligns with theoretical energy predictions. researchgate.netdergipark.org.tr Attempts to generate the less stable trans conformers through UV or IR irradiation were unsuccessful, as they appeared to relax promptly back to the more stable cis form via tunneling. dergipark.org.tr

Crystallographic Studies

Crystal Structure Determination

The precise solid-state arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. nih.goviucr.org The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.orgiucr.org

A key structural feature is that the carboxylic acid group is not coplanar with the phenyl ring, likely due to steric factors from the ortho substituents. iucr.org The least-squares plane defined by the carboxylic group's carbon and oxygen atoms forms an angle of 47.83 (6)° with the plane of the aromatic ring. nih.goviucr.org The C–C–C angles within the benzene (B151609) ring are distorted, ranging from 116.11 (14)° to 123.96 (15)°. nih.goviucr.org The smallest angle is at the carbon atom bonded to the carboxylic acid group, while the largest angle is at the adjacent fluorine-bonded carbon. nih.goviucr.org

In the crystal lattice, molecules form dimeric units through strong O–H⋯O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. nih.goviucr.org These dimers are further interconnected by C–H⋯F contacts, creating wave-like sheets that propagate perpendicular to the crystallographic a-axis. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₄ClFO₂ |

| Formula weight | 174.55 |

| Temperature | 200 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.7655 (2) |

| b (Å) | 13.9660 (7) |

| c (Å) | 13.2300 (7) |

| β (°) | 98.034 (3) |

| Volume (ų) | 688.92 (6) |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is primarily dictated by a network of specific and directional intermolecular interactions. Analysis of its crystal structure reveals a well-defined system of hydrogen bonds that organizes the molecules into a larger, ordered assembly.

The most significant intermolecular interaction is the classic carboxylic acid dimerization, which occurs via strong O—H⋯O hydrogen bonds. In the crystal, two molecules of this compound associate through their carboxylic acid groups, forming a centrosymmetric dimeric unit. nih.goviucr.org This interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. nih.gov This robust hydrogen-bonding motif is described by the graph-set descriptor R²₂(8). nih.goviucr.org

These primary dimeric units are further interconnected by weaker C—H⋯F contacts. nih.goviucr.org Specifically, the hydrogen atom at the para-position (C5) of the phenyl ring interacts with the fluorine atom of an adjacent dimer. nih.goviucr.org These contacts, with a graph-set descriptor of C¹₁(5), link the dimers into undulating, wave-like sheets that extend perpendicular to the crystallographic a-axis. nih.goviucr.org Notably, no π-stacking interactions are observed in the crystal structure. nih.gov

Computational studies using Density Functional Theory (DFT) corroborate the stability of the molecular conformation found in the crystal. The cis conformer, where the carboxylic proton is oriented towards the chlorine atom, is calculated to be the lowest energy conformer, significantly more stable than the trans conformer by 17.07 kJ·mol⁻¹. mdpi.com This intrinsic conformational preference supports the arrangement observed in the solid state, which facilitates the formation of the described hydrogen bonding networks.

The precise geometry of these key intermolecular interactions, as determined by X-ray crystallography, is detailed in the table below.

Table 1: Hydrogen Bond Geometry for this compound (Å, °)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Code |

| O1—H1⋯O2 | 0.84 | 1.81 | 2.6436 (17) | 172 | (i) -x+1, -y+1, -z |

| C5—H5⋯F1 | 0.95 | 2.46 | 3.175 (2) | 132 | (ii) x, -y+1/2, z-1/2 |

| Data sourced from Betz & Gerber (2011). nih.goviucr.org |

Applications and Functionalization in Advanced Research

Pharmaceutical Research and Drug Discovery

In the pharmaceutical industry, 2-chloro-6-fluorobenzoic acid is a crucial intermediate for the development of new therapeutic agents. chemimpex.com Its structural features are instrumental in creating novel compounds with specific biological activities.

This compound is a key starting material in the synthesis of drugs designed to combat inflammation and pain. chemimpex.com For instance, derivatives of this compound have been investigated for their potential anti-inflammatory properties. ontosight.ai The synthesis of various anti-inflammatory and analgesic drugs leverages this compound as a foundational element. smolecule.com

The unique arrangement of halogen substituents in this compound influences its reactivity and biological activity, making it a valuable building block for a variety of new therapeutic compounds. chemimpex.comsmolecule.com Its application in medicinal chemistry has facilitated the discovery of new therapeutic agents. chemimpex.com Researchers utilize this compound to create complex molecules with potential applications in treating a range of diseases. lookchem.com

This compound serves as a foundational molecule in the synthesis of potent antibacterial drugs. arborpharmchem.com It allows for precise chemical modifications, enabling researchers to develop medications targeted at resistant bacteria. arborpharmchem.com Derivatives of this acid have shown significant antibacterial properties against various bacterial strains. For example, substituted oxoquinoline-carboxylic acids synthesized from a related compound, 2,4-dichloro-6-fluorobenzoic acid, have demonstrated strong antibacterial activity.

The specific placement of chlorine and fluorine atoms in this compound allows for selective interactions with biological targets, which is critical in drug design. smolecule.com This characteristic makes it a valuable precursor for creating Active Pharmaceutical Ingredients (APIs) with enhanced binding affinity to specific enzymes and receptors. The electron-withdrawing effects of the halogen substituents influence the compound's acidity and conformation, which can impact its interaction with biological molecules.

Role in Antibacterial Drug Intermediates

Agrochemical Research

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com

This compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield. chemimpex.com Its derivatives have been explored for their herbicidal and insecticidal properties. ontosight.ai The synthesis of various pesticides relies on this versatile chemical intermediate. ontosight.ai

Synthesis of Biologically Active Molecules for Crop Protection

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, particularly herbicides and fungicides. acs.orgchemimpex.com The presence of both chlorine and fluorine atoms on the benzoic acid ring influences the molecule's reactivity and the biological activity of its derivatives. This substitution pattern is instrumental in creating active ingredients that offer enhanced efficacy and stability for crop protection. csic.es

The compound's derivatives have been explored for their potential as pesticides. chemimpex.comcsic.es For instance, derivatives of 2-chloro-6-fluorobenzamide, which is synthesized from the corresponding acid, have been investigated for their insecticidal properties. scispace.com The synthesis of these agrochemicals often involves the conversion of the carboxylic acid group into other functional groups, such as amides or esters, to produce the final active compounds. scispace.com The development of such pesticides is a key component of strategies aimed at improving crop yield and ensuring food security. nih.gov

Materials Science Applications

Production of Specialty Polymers and Resins

In the realm of materials science, this compound is utilized in the creation of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can impart desirable properties, such as enhanced thermal stability and chemical resistance. chemimpex.com The halogen substituents on the aromatic ring contribute to these improved material characteristics. The compound acts as a monomer or a modifying agent in polymerization processes, leading to materials suitable for high-performance applications. It is also used as a solvent in the production of plastics.

Ligand in Metal-Organic Frameworks (MOFs)

This compound and its derivatives are employed as organic ligands in the synthesis of Metal-Organic Frameworks (MOFs). dntb.gov.uabohrium.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and properties of the MOF are dictated by the coordination of metal ions or clusters with organic linkers.

In the synthesis of rare-earth (RE) MOFs, fluorinated benzoic acids, such as 2-fluorobenzoic acid, have been shown to facilitate the formation of high-nuclearity RE clusters. chemrxiv.orgnih.gov Specifically, this compound has been used as the primary ligand with nitrogen-containing pyridine (B92270) compounds as auxiliary ligands to synthesize dual-ligand lanthanide complexes. bohrium.com These complexes, with general formulas like [Ln(2-Cl-6-FBA)₂(4,4′-DM-2,2′-bipy)(NO₃)]₂, exhibit interesting structural and luminescent properties. bohrium.com The use of such functionalized ligands is a key strategy in designing multifunctional MOFs. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of a lead compound and the subsequent evaluation of its biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of modern drug discovery. The 2-chloro-6-fluorobenzoyl scaffold has been incorporated into various molecules to probe these relationships.

SAR in Influenza Neuraminidase Inhibitors

Benzoic acid derivatives have been investigated as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.govnih.gov The aromatic ring of these compounds can serve as a replacement for the pyranose ring of the natural substrate, sialic acid. nih.gov While many benzoic acid derivatives show high affinity for the enzyme, they often exhibit high half-maximal inhibitory concentration (IC50) values. nih.gov

Although extensive SAR studies on a series of direct derivatives of this compound are not widely reported, related structures provide insight. For example, studies on other substituted benzoic acids have shown that the nature and position of substituents on the aromatic ring are critical for inhibitory activity. nih.gov Research on furan-carboxamide derivatives has demonstrated that substituents on an associated phenyl ring, including chloro and fluoro groups, play a significant role in the anti-influenza activity against the H5N1 virus. rsc.org Specifically, the introduction of a 2-chloro-6-fluorobenzyl group into other heterocyclic systems is a strategy employed in the synthesis of potential antiviral agents. scispace.comnih.gov

| Derivative Class | Key SAR Findings | Reference |

| Benzoic Acid Derivatives | The aromatic ring can mimic the substrate's pyranose ring. Substituent type and position are crucial for inhibitory potency. | nih.govnih.gov |

| Furan-Carboxamides | Substituents on an attached phenyl ring, including halogens, significantly influence activity against H5N1. | rsc.org |

| Pyrimidinones | The 2-chloro-6-fluorobenzyl group has been incorporated to create potent HIV-1 reverse transcriptase inhibitors, a different antiviral target. | nih.gov |

SAR in Trypanocidal Agents

The development of new drugs against parasitic protozoa like Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the cause of African trypanosomiasis) is a critical area of research. Derivatives of this compound have been synthesized and evaluated as potential trypanocidal agents.

SAR studies on various classes of compounds have highlighted the importance of specific structural features for anti-trypanosomal activity. For instance, in a series of benzamide (B126) derivatives investigated as Trypanosome Alternative Oxidase (TAO) inhibitors, the nature of substituents on the benzamide ring was found to be crucial. While these specific derivatives were not from this compound, the study underscores the importance of the benzamide scaffold. acs.org In other work, 2-chloro-6-fluorobenzyl chloride was used to synthesize novel imidazolidine (B613845) derivatives, which were then tested for their activity against Schistosoma mansoni, a different parasite, indicating the utility of this scaffold in antiparasitic drug discovery. researchgate.net

A study on nicotinic acid derivatives involved the synthesis of 1,3,4-oxadiazoline compounds incorporating a 2-chloro-6-fluorophenyl group. These compounds were evaluated for a range of biological activities, including antimicrobial effects, which is relevant to the search for new antiparasitic agents. nih.gov The synthesis of benzimidazole (B57391) derivatives containing a 2-chloro-6-fluorobenzyl moiety has also been reported in the context of creating biologically active molecules. csic.es

| Derivative Class | Target/Organism | Key SAR Findings | Reference |

| Benzamides | Trypanosoma brucei (TAO) | Polar substituents on the phenoxy group were generally detrimental to inhibitory activity. | acs.org |

| Imidazolidines | Schistosoma mansoni | (Z)-1-(2-chloro-6-fluorobenzyl) derivatives showed activity, demonstrating the utility of the scaffold. | researchgate.net |

| 1,3,4-Oxadiazolines | Various microbes | The 2-chloro-6-fluorophenyl group was incorporated into novel heterocyclic systems with demonstrated biological activity. | nih.gov |

| Benzimidazoles | General | The 2-chloro-6-fluorobenzyl group is used as a substituent in the synthesis of potentially bioactive compounds. | csic.es |

Influence of Halogen Bonding on Potency

The presence and positioning of halogen atoms (chlorine and fluorine) in the this compound scaffold play a crucial role in modulating the biological potency of its derivatives through various noncovalent interactions, including halogen bonding. The electron-withdrawing nature of both chlorine and fluorine on the benzamido ring can enhance the binding affinity of derivative compounds to their biological targets. Fluorine's high electronegativity can stabilize hydrogen bonds with residues in enzyme active sites, such as proteases, while the larger, more lipophilic chlorine atom can contribute to favorable hydrophobic and van der Waals interactions.